Ratjadon

Übersicht

Beschreibung

Ratjadon is a novel antifungal compound isolated from the myxobacterium Sorangium cellulosum. It exhibits potent antifungal activity, particularly against phytopathogenic fungi, including species of Oomycetes. The compound was first identified in the culture broth of Sorangium cellulosum strain So ce360 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ratjadon is synthesized through a fermentation process involving the myxobacterium Sorangium cellulosum. The production medium typically contains potato extract, peptone, and a polymeric nitrogen source such as soybean meal. The pH of the medium is adjusted to 7.2 with potassium hydroxide before the addition of peptone .

During fermentation, the adsorber resin XAD-16 is added to the medium to bind the metabolite quantitatively. The fermentation is carried out at a speed of 300 revolutions per minute, and silicone antifoam is added to prevent foam formation. After fermentation, the adsorber resin is separated from the broth, and this compound is extracted using high-performance liquid chromatography (HPLC) with a solvent system of dichloromethane and methanol .

Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process to larger bioreactors. For example, a 100-liter bioreactor can be inoculated with 60 liters of production medium and 10 liters of a 4-day-old preculture grown in the same medium. The fermentation conditions remain similar to those used in laboratory-scale production .

Analyse Chemischer Reaktionen

Pivotal Reaction Steps

| Reaction Type | Reactants/Subunits | Products/Outcome | Conditions/Catalyst |

|---|---|---|---|

| Wittig Olefination | Aldehyde subunit + Phosphonium ylide | Formation of C9–C10 double bond with E-selectivity | Anhydrous THF, −78°C to RT |

| Heck Reaction | Vinyl iodide + Terminal olefin | Macrocyclic ring closure (C1–C34) with stereochemical control | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C |

| Stille Coupling | Stannane + Aryl iodide | Connection of polyene fragment (C15–C25) | Pd(PPh₃)₄, LiCl, DMF, 60°C |

This synthesis confirmed the absolute stereochemistry of previously undefined centers (C13, C17) and established a scalable route for structural analogs .

Key Functional Group Reactivity

Ratjadone’s structure includes α,β-unsaturated lactone, polyene chain, and epoxy motifs, which dictate its chemical behavior:

Lactone Ring Reactivity

-

Hydrolysis : The α,β-unsaturated lactone undergoes base-catalyzed ring-opening under alkaline conditions, yielding a linear carboxylic acid derivative.

-

Michael Addition : Nucleophiles (e.g., thiols, amines) selectively attack the β-position of the lactone, forming stable adducts .

Epoxide Ring Transformations

-

Acid-Catalyzed Opening : Treatment with HBr generates bromohydrin intermediates.

-

Nucleophilic Attack : Amines or water induce epoxide ring-opening, producing diol or amino alcohol derivatives .

Biological Activity-Driven Modifications

Ratjadone’s HDAC inhibition has spurred efforts to modify its structure-activity relationships (SAR):

Derivatization Strategies

| Modification Site | Reaction | Biological Impact |

|---|---|---|

| C13 Hydroxyl | Acylation (e.g., acetate, triflate) | Reduced potency due to steric hindrance of HDAC binding |

| C34 Carbamate | Hydrolysis to free amine | Loss of activity, highlighting the carbamate’s role in target interaction |

| Polyene Chain | Hydrogenation (Pd/C, H₂) | Diminished cellular permeability and binding affinity |

These studies underscore the necessity of the intact macrocycle and epoxy-lactone motif for HDAC inhibition .

Degradation Pathways

Ratjadone is sensitive to:

-

Oxidative Stress : The polyene chain undergoes autoxidation in the presence of O₂, forming peroxides and chain-cleavage products.

-

Photodegradation : UV light induces [4+2] cycloaddition in the conjugated diene system, generating non-active dimeric species .

Synthetic Challenges and Innovations

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

The primary application of Ratjadon lies in its cytotoxicity towards tumor cells. However, its high cytotoxicity poses challenges for therapeutic use. The following points summarize its key aspects:

- Inhibition of Cell Growth : this compound has been shown to inhibit cell growth effectively, making it a candidate for further development as an anti-cancer agent .

- High Cytotoxicity : The compound's high cytotoxicity necessitates precise dosing, limiting its practical applicability in clinical settings .

Derivatives and Modifications

To enhance the therapeutic potential of this compound while mitigating its cytotoxic effects, researchers have developed various derivatives:

- Targeted Cytotoxic Derivatives : Recent studies have focused on synthesizing this compound derivatives that exhibit reduced cytotoxicity while maintaining efficacy against cancer cells. These derivatives can be conjugated with targeting moieties to improve selectivity towards tumor cells .

- Bioorthogonal Chemistry : The derivatives allow for bioorthogonal reactions that facilitate the construction of drug conjugates aimed at targeted therapy for cancer .

Case Studies and Research Findings

- Cancer Treatment Research : A study demonstrated that specific this compound derivatives could inhibit the growth of tumor cells while minimizing damage to healthy cells. This research highlights the potential for developing safer cancer therapies using modified this compound compounds .

- Mechanism Exploration : Research utilizing DNA chip technology has investigated the apoptotic effects of this compound on various mammalian cell lines. This study aimed to elucidate the mechanisms by which this compound induces cell death and stress responses in treated cells .

- Synthetic Challenges : The synthesis of this compound remains complex and costly, which poses economic challenges for large-scale production. Ongoing research is focused on developing more efficient synthetic routes to make its application more feasible in industrial contexts .

Wirkmechanismus

Ratjadon exerts its antifungal effects by inhibiting the growth of fungi. Initial investigations into the mechanism of action were conducted using the yeast Schizosaccharomyces pombe. The growth of this yeast, measured as an increase in optical density, was drastically reduced in the presence of this compound. complete inhibition was not achieved within five hours of incubation .

The molecular targets and pathways involved in the antifungal activity of this compound are not fully understood. Further research is needed to elucidate the specific mechanisms by which this compound inhibits fungal growth .

Vergleich Mit ähnlichen Verbindungen

Ratjadon is unique among antifungal compounds due to its narrow antibiotic spectrum and potent activity against specific phytopathogenic fungi. Similar compounds include other polyketides produced by myxobacteria, such as soraphen and myxalamid .

List of Similar Compounds:- Soraphen

- Myxalamid

These compounds share structural similarities with this compound and exhibit antifungal activity. this compound is distinguished by its specific activity against Oomycetes species and its unique chemical structure .

Biologische Aktivität

Ratjadon, a compound derived from the myxobacterium Sorangium cellulosum, has garnered significant attention for its diverse biological activities, particularly its antiviral and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Derivation

This compound was first isolated in the 1990s and is known for its complex chemical structure, which includes multiple chiral centers. The compound's formula and stereochemistry play crucial roles in its biological activity. This compound exhibits high cytotoxicity, which limits its therapeutic applications despite its potent effects against certain diseases .

This compound A, a derivative of this compound, has been identified as a potent inhibitor of HIV infection. It operates by targeting the CRM1 nuclear export pathway, which is essential for the export of unspliced and partially spliced HIV-1 mRNA from the nucleus to the cytoplasm. By binding to CRM1, this compound A effectively inhibits the formation of the CRM1-Rev-NES complex, thereby blocking HIV replication .

Efficacy Studies

In vitro studies have demonstrated that this compound A has an effective concentration (EC50) in the nanomolar range against HIV. For instance, in experiments using MT-2 cells pre-treated with this compound A or leptomycin B (LMB), significant reductions in HIV p24 production were observed compared to untreated controls . The results indicate that this compound A is more potent than LMB, suggesting its potential as a novel antiviral agent.

Antifungal Activity

This compound also exhibits antifungal properties. The compound has shown effectiveness against various fungal strains, making it a candidate for further exploration in antifungal therapies. Its mechanism appears to involve disruption of fungal cell growth, although specific pathways remain to be fully elucidated .

Cytotoxicity and Limitations

Despite its promising antiviral and antifungal activities, this compound's high cytotoxicity poses challenges for therapeutic use. The IC50 value for inhibiting HeLa cells is reported at 50 pg/ml, indicating that precise dosing is critical to avoid toxic effects . This limitation necessitates further research into derivatives of this compound that may retain efficacy while reducing toxicity.

Case Study 1: Antiviral Efficacy in T-cell Models

A study investigated the effects of this compound A on T-cell leukemia models, revealing that low concentrations could sensitize cells to other treatments, enhancing their efficacy against viral infections. This suggests that combining this compound derivatives with existing therapies might yield beneficial outcomes in treating viral diseases .

Case Study 2: Antifungal Applications

Research has demonstrated that this compound can inhibit fungal growth effectively. In laboratory settings, it was tested against various pathogenic fungi with promising results indicating potential applications in treating fungal infections .

Summary Table of Biological Activities

| Activity | Target Pathogen | Mechanism | EC50/IC50 |

|---|---|---|---|

| Antiviral | HIV | Inhibits CRM1-mediated mRNA export | EC50: Nanomolar range |

| Antifungal | Various fungi | Disruption of cell growth | IC50: Specific values not fully established |

| Cytotoxicity | HeLa cells | Induces apoptosis | IC50: 50 pg/ml |

Eigenschaften

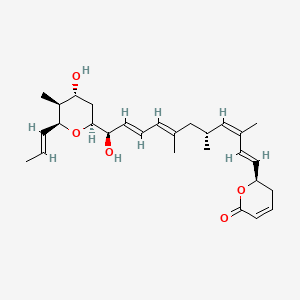

IUPAC Name |

(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGMWMWJUFODP-AYFTZVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043876 | |

| Record name | Ratjadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163564-92-9 | |

| Record name | Ratjadon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ratjadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.